Cas no 247113-91-3 (2-Fluoro-5-(trifluoromethyl)cinnamic Acid)
2-Fluoro-5-(trifluoromethyl)cinnamic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Fluoro-5-(trifluoromethyl)phenyl)acrylic acid
- 2-Fluoro-5-(trifluoromethyl)cinnamic acid
- (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
- (2E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
- JRD-0577
- AKOS015854255
- AUPRFUNTWIUZEA-DAFODLJHSA-N
- 1413913-80-0
- 247113-91-3
- DTXSID20420680
- PS-7671
- (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]-2-propenoic acid
- 3-(2-fluoro-5-trifluoromethyl-phenyl)-acrylic acid
- 2-FLUORO-5-(TRIFLUOROMETHYL)CINNAMICACID
- 2-Propenoic acid, 3-[2-fluoro-5-(trifluoromethyl)phenyl]-
- (E)-3-[2-fluoranyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid
- 3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylicacid
- A817455
- (e)-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid
- EN300-1457060
- MFCD00236293
- SCHEMBL7814628
- 2-Fluoro-5-(trifluoromethyl)cinnamic Acid
-
- MDL: MFCD00236293
- Inchi: 1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
- InChI Key: AUPRFUNTWIUZEA-DAFODLJHSA-N
- SMILES: FC1C=CC(C(F)(F)F)=CC=1/C=C/C(=O)O
Computed Properties
- Exact Mass: 234.03000
- Monoisotopic Mass: 234.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.438
- Melting Point: 118-121°C
- Boiling Point: 281.6°Cat760mmHg
- Flash Point: 124.1°C
- Refractive Index: 1.51
- PSA: 37.30000
- LogP: 2.94230
- Solubility: Insoluble in water
2-Fluoro-5-(trifluoromethyl)cinnamic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-5-(trifluoromethyl)cinnamic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194551-25g |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 95% | 25g |
$356 | 2021-06-16 | |
| TRC | F599245-10mg |
2-Fluoro-5-(trifluoromethyl)cinnamic Acid |
247113-91-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599245-50mg |
2-Fluoro-5-(trifluoromethyl)cinnamic Acid |
247113-91-3 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599245-100mg |
2-Fluoro-5-(trifluoromethyl)cinnamic Acid |
247113-91-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | PC9243-1g |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 1g |
£15.00 | 2025-02-22 | ||
| Apollo Scientific | PC9243-5g |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 5g |
£45.00 | 2025-02-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002643-5g |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 5g |
1136.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002643-1g |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 1g |
356.0CNY | 2021-07-13 | ||
| Alichem | A013006324-250mg |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A013006324-500mg |
2-Fluoro-5-(trifluoromethyl)cinnamic acid |
247113-91-3 | 97% | 500mg |
$855.75 | 2023-09-02 |
2-Fluoro-5-(trifluoromethyl)cinnamic Acid Suppliers
2-Fluoro-5-(trifluoromethyl)cinnamic Acid Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-Fluoro-5-(trifluoromethyl)cinnamic Acid
Professional Introduction to 2-Fluoro-5-(trifluoromethyl)cinnamic Acid (CAS No: 247113-91-3)
2-Fluoro-5-(trifluoromethyl)cinnamic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No: 247113-91-3, possesses a unique structural framework characterized by a cinnamic acid backbone substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 5-position. Such structural features make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The significance of 2-fluoro-5-(trifluoromethyl)cinnamic acid lies in its potential applications as a building block in drug development. The presence of both fluoro and trifluoromethyl substituents enhances the lipophilicity and metabolic stability of the compound, which are critical factors in designing drugs with improved pharmacokinetic profiles. Recent studies have highlighted the role of fluoro-substituted compounds in enhancing binding affinity to biological targets, thereby increasing the efficacy of therapeutic agents.
In the realm of medicinal chemistry, the incorporation of fluorine atoms into molecular structures has been extensively explored due to their ability to modulate physicochemical properties and biological activity. The fluoro group at the 2-position of 2-fluoro-5-(trifluoromethyl)cinnamic acid contributes to its electron-withdrawing nature, which can influence electronic distributions across the molecule. This feature is particularly useful in designing molecules that interact with enzymes or receptors through specific hydrogen bonding interactions.
The trifluoromethyl group at the 5-position further enhances the compound's utility as a pharmacophore. This substituent is known for its ability to improve metabolic stability by resisting oxidative degradation, a common issue faced by many drug candidates. Additionally, trifluoromethyl groups can increase binding affinity by occupying hydrophobic pockets on biological targets, making them indispensable in modern drug design.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-fluoro-5-(trifluoromethyl)cinnamic acid. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been optimized to introduce fluorine and trifluoromethyl groups with high selectivity and yield. These improvements have not only facilitated access to this compound but also opened avenues for exploring its derivatives as potential drug candidates.
The pharmaceutical industry has shown particular interest in derivatives of cinnamic acid due to their diverse biological activities. For instance, cinnamic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine and trifluoromethyl groups into these derivatives can further modulate their biological effects, making them more effective against specific diseases.
In academic research, 2-fluoro-5-(trifluoromethyl)cinnamic acid has been utilized as a key intermediate in synthesizing novel molecules with potential therapeutic applications. Studies have demonstrated its role in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to serve as a scaffold for designing targeted therapeutics underscores its importance in drug discovery.
The chemical properties of 2-fluoro-5-(trifluoromethyl)cinnamic acid also make it suitable for use in material science applications beyond pharmaceuticals. Its unique electronic and steric properties can be leveraged in designing advanced materials with specific functionalities, such as liquid crystals or organic semiconductors.
Ongoing research continues to uncover new applications for this compound. Collaborative efforts between academia and industry are driving innovation in synthesizing novel derivatives with enhanced properties. The growing body of literature on 2-fluoro-5-(trifluoromethyl)cinnamic acid underscores its versatility and potential impact on various scientific disciplines.
In conclusion, 2-fluoro-5-(trifluoromethyl)cinnamic acid (CAS No: 247113-91-3) is a multifaceted compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features, combined with recent advancements in synthetic methodologies, make it a valuable asset in drug development and material science. As research progresses, this compound is expected to play an increasingly important role in addressing complex scientific challenges.
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